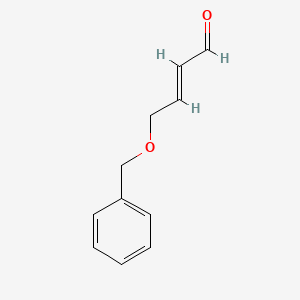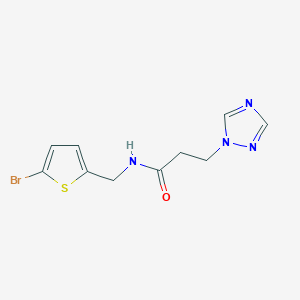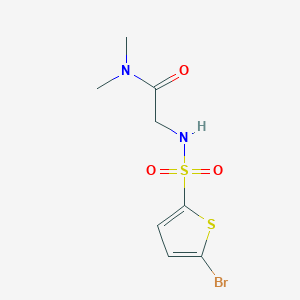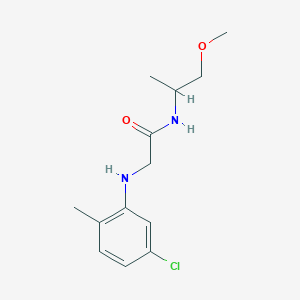
(R)-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine is a chiral amine compound with a cyclohexene ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexene ring, which can be derived from cyclohexanone through a series of reduction and alkylation reactions.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The amine group is introduced via reductive amination or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine may involve:
Catalytic Hydrogenation: Using metal catalysts to achieve high yields and selectivity.
Continuous Flow Synthesis: To enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the cyclohexene ring or the amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine
Pharmaceuticals: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry
Materials Science: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism by which ®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways: Modulating biochemical pathways related to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine: The enantiomer of the compound with different biological activity.
Cyclohexylamine: A structurally related compound with different functional groups.
Uniqueness
®-2-(4-Methylcyclohex-3-en-1-yl)propan-2-amine is unique due to its specific chiral configuration and the presence of the cyclohexene ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H19N |
|---|---|
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-amine |
InChI |
InChI=1S/C10H19N/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9H,5-7,11H2,1-3H3/t9-/m0/s1 |
Clé InChI |
LAVSBOJEEKTASF-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC[C@@H](CC1)C(C)(C)N |
SMILES canonique |
CC1=CCC(CC1)C(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)

![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)




![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)




